molecular formula C20H20O7 B15125461 4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

Cat. No.: B15125461
M. Wt: 372.4 g/mol
InChI Key: WUBQHQQOSOSTHS-UHFFFAOYSA-N
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Description

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is a derivative of D-mannitol and is often used as a starting material for the synthesis of optically active glycerol derivatives and heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate typically involves the protection of hydroxyl groups in D-mannitol using benzylidene groups. This process is carried out under acidic conditions, often using benzaldehyde and an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction is usually performed at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of glycerol and heterocyclic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of optically active compounds.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate involves its ability to act as a chiral template in various chemical reactions. The benzylidene groups provide steric hindrance, which influences the stereochemistry of the reaction products. This property makes it a valuable tool in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is unique due to its specific stereochemistry and the presence of benzylidene groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral template sets it apart from other similar compounds .

Properties

IUPAC Name

4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQHQQOSOSTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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